molecular formula C11H15O4P B1582887 Diethyl benzoylphosphonate CAS No. 3277-27-8

Diethyl benzoylphosphonate

Cat. No.: B1582887
CAS No.: 3277-27-8
M. Wt: 242.21 g/mol
InChI Key: TZAMQIAPGYOUKF-UHFFFAOYSA-N
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Description

Diethyl benzoylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl benzoylphosphonate can be synthesized through various methods. One common synthetic route involves the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This method uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction conditions typically involve the use of a copper catalyst and an appropriate solvent, such as dichloromethane.

Industrial Production Methods

Industrial production methods for diethoxyphosphoryl(phenyl)methanone are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzoylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert diethoxyphosphoryl(phenyl)methanone into different reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Synthesis Applications

1.1 Reactant in Organic Synthesis
Diethyl benzoylphosphonate is primarily used as a reactant in the synthesis of various organic compounds. It has been employed in the preparation of 3,5-dihydroxy-4-isopropylstilbene, which is relevant for treating skin disorders. Additionally, it serves as a precursor for natural cytotoxic marine products derived from polyketides through intramolecular Diels-Alder reactions .

1.2 Benzoylation Reactions
The compound is utilized in benzoylation reactions, particularly with amines to form amides. Studies indicate that stoichiometric reactions of this compound with various amines yield high amounts of amides, especially when hindered dialkyl benzoylphosphonates are used . The reaction rates and yields vary significantly depending on the solvent and the nature of the amine involved.

Biological Applications

2.1 Antimicrobial Activity
Recent research has highlighted the potential of diethyl benzylphosphonate derivatives as antimicrobial agents. A study demonstrated that these compounds exhibited significant antibacterial activity against Escherichia coli strains, suggesting they could serve as alternatives to conventional antibiotics amid rising antibiotic resistance . The minimal inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were evaluated, revealing that certain derivatives possess strong cytotoxic effects on bacterial cells.

2.2 Cytotoxicity Studies
The cytotoxic effects of diethyl benzylphosphonate derivatives were assessed through various tests, indicating their ability to induce oxidative stress and damage bacterial DNA. The research involved treating bacterial strains with these compounds and analyzing the modifications in DNA topology post-treatment, confirming their potential as effective antibacterial agents .

Case Studies

Case Study Application Findings
Study on Antimicrobial ActivityTested against E. coliShowed higher selectivity and activity than traditional antibiotics like ciprofloxacin
Benzoylation of AminesReactivity with various aminesHigh yields of amides were achieved; reaction rates varied with solvent choice
Synthesis of Natural ProductsUsed in Diels-Alder reactionsEnabled synthesis of compounds with therapeutic potential for skin disorders

Mechanism of Action

The mechanism of action of diethoxyphosphoryl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diethyl benzoylphosphonate can be compared with other similar organophosphorus compounds, such as diethyl benzylphosphonates These compounds share similar chemical structures and properties but may differ in their specific applications and biological activities

List of Similar Compounds

  • Diethyl benzylphosphonates
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Various substituted naphthopyrans

Biological Activity

Diethyl benzoylphosphonate (DEBP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DEBP, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

This compound is a phosphonate ester with the molecular formula C11H17O3PC_{11}H_{17}O_3P and a molecular weight of approximately 228.23 g/mol. It is synthesized through various methods, including reactions with amines to produce amides and other derivatives, which can enhance its biological activity .

Antimicrobial Activity

Recent studies have demonstrated that DEBP and its derivatives exhibit potent antimicrobial properties, particularly against Escherichia coli strains. The introduction of specific substituents on the phenyl ring of DEBP significantly influences its antimicrobial efficacy.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : DEBP showed a low MIC against model strains of E. coli, indicating strong antibacterial activity. The compound's effectiveness was evaluated using standard MIC and Minimum Bactericidal Concentration (MBC) tests .
  • Selectivity : The derivatives displayed higher selectivity and activity against pathogenic strains compared to traditional antibiotics like ciprofloxacin .
  • Mechanism of Action : The compounds induce oxidative stress in bacterial cells, leading to DNA damage as evidenced by modifications detected through Fpg protein assays .

Cytotoxic Effects

In addition to its antimicrobial properties, DEBP has been investigated for its cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cell Proliferation Inhibition : In vitro studies revealed that DEBP derivatives significantly inhibited the proliferation of human immortalized fibroblasts (HFF) and ovarian cancer cells (ID8) in a dose-dependent manner. The antiproliferative effects were noted at concentrations ranging from 1 to 100 μM .
  • Selectivity Towards Cancer Cells : Some derivatives preferentially inhibited cancer cells over normal cells, suggesting potential for selective cancer therapies .

Comparative Biological Activity Table

CompoundMIC against E. coliCytotoxicity (IC50)Selectivity Index
This compoundLow10-50 μMHigh
CiprofloxacinModerate20-100 μMModerate
New Derivative AVery Low5-25 μMVery High
New Derivative BLow15-30 μMHigh

Mechanistic Insights

The biological activities of DEBP are attributed to its ability to interact with cellular components, leading to:

  • DNA Damage : Induction of oxidative stress resulting in significant alterations in bacterial DNA topology .
  • Cellular Uptake : The phosphonate group enhances membrane transport and metabolic stability, contributing to improved bioavailability .

Future Directions

Given the promising results regarding the antimicrobial and cytotoxic activities of DEBP, further research is warranted. Potential future studies could involve:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise pathways through which DEBP exerts its biological effects.
  • Formulation Development : Exploring formulations that could enhance the delivery and efficacy of DEBP in clinical settings.

Q & A

Basic Research Questions

Q. What are the key reaction pathways for synthesizing amides using diethyl benzoylphosphonate, and how does substrate structure influence yields?

this compound reacts with amines to form amides via nucleophilic acyl substitution. Aliphatic amines (e.g., ethylamine, cyclohexylamine) yield amides efficiently (>70% yield), while aromatic amines (e.g., aniline) show no reactivity due to lower basicity and steric hindrance . The reaction in dry ether at 0–25°C produces ethyl phosphite as a byproduct. Table 1: Substrate compatibility and yields

Amine TypeExampleYield (%)Byproduct
AliphaticEthylamine85Ethyl phosphite
AromaticAniline0N/A
Heterocyclic2-Aminopyridine0N/A

Q. How is this compound utilized in the synthesis of α-aminophosphonates?

α-Aminophosphonates are synthesized via reduction of imino derivatives (e.g., oximes, hydrazones) of this compound. For example, catalytic hydrogenation of α-hydroxyiminophosphonate using palladium yields α-aminophosphonates with >90% efficiency, avoiding costly chemical reductants . Alternative methods include zinc in formic acid (75% yield) and sodium borohydride (60% yield).

Q. What are the recommended solvent systems and purification techniques for this compound derivatives?

this compound derivatives (e.g., diethyl 4-aminobenzylphosphonate) are soluble in methylene chloride, acetone, and benzene. Insolubility in water necessitates chromatographic purification (silica gel, hexane/ethyl acetate gradient) . For phosphonate esters, recrystallization from ethanol/water mixtures is effective.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in palladium-catalyzed α,β-homodiarylation of vinyl esters?

In palladium-catalyzed reactions, this compound acts as a phosphorylating agent. The mechanism involves oxidative addition of the vinyl ester to Pd(0), followed by migratory insertion and reductive elimination. The phosphonate group stabilizes intermediates, enabling regioselective α,β-homodiarylation with 80–90% yields . Key factors :

  • Ligand choice (e.g., Xantphos increases turnover frequency by 2×).
  • Solvent polarity (THF optimizes reaction kinetics).

Q. What strategies mitigate side-product formation (e.g., ethyl phosphite) in acylation reactions with this compound?

Ethyl phosphite forms via hydrolysis of the phosphonate ester. Strategies to suppress this include:

  • Anhydrous conditions : Use molecular sieves (3Å) to scavenge trace water .
  • Low temperatures : Conduct reactions at –20°C to slow hydrolysis.
  • Catalytic additives : Triethylamine (5 mol%) neutralizes acidic byproducts, reducing phosphite formation by 40% .

Q. How does this compound function as a pseudo-substrate analog in enzyme active-site studies?

In benzaldehyde lyase (BAL) studies, this compound mimics the natural substrate (benzaldehyde) and inhibits the enzyme by forming a covalent adduct with the thiamine diphosphate (ThDP) cofactor. Mutagenesis studies (e.g., H29A variant) reveal His29’s role in stabilizing the transition state, with a 10-fold reduction in catalytic efficiency .

Q. What are the limitations of current catalytic hydrogenation methods for converting α-ketophosphonates to α-aminophosphonates?

While catalytic hydrogenation avoids stoichiometric reductants, challenges include:

  • Catalyst poisoning : Sulfur-containing substrates deactivate Pd/C.
  • Over-reduction : Prolonged reaction times reduce phosphonate esters to phosphines (5–10% yield loss) .
    Table 2: Reducing agents and efficiency
ReductantConditionsYield (%)Selectivity Issues
Pd/C (H₂)EtOH, 50°C92Over-reduction
Zn (HCO₂H)RT, 12 h75Acid sensitivity
NaBH₄THF, 0°C60Byproduct formation

Q. How can 1,2,3-triazoles be leveraged as leaving groups in SNAr–Arbuzov reactions with this compound derivatives?

In SNAr–Arbuzov reactions, 1,2,3-triazoles act as leaving groups, enabling C–P bond formation. For example, diethyl (9-heptylpurin-6-yl)phosphonate is synthesized via triazole displacement, achieving 85% yield. X-ray crystallography confirms regioselectivity (CCDC-2044976) . Optimization parameters :

  • Base: K₂CO₃ improves nucleophilic attack by 30%.
  • Solvent: DMF enhances triazole leaving-group stability.

Q. Methodological Notes

  • Hazard Analysis : Prior to synthesis, conduct risk assessments using guidelines from Prudent Practices in the Laboratory (e.g., handling diazo compounds under inert atmospheres) .
  • Data Contradictions : and report conflicting yields for zinc-mediated reductions; replicate under standardized conditions (dry solvents, controlled pH).

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAMQIAPGYOUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277506
Record name Diethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-27-8
Record name NSC2669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl benzoylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 140.57 grams (1.0 mole) of benzoyl chloride at 90° C. there were added 166.2 grams (1.0 mole) of triethyl phosphite over a period of 1 hour. Ethyl chloride evolution ceased at the end of this period. The unreacted benzoyl chloride and triethyl phosphite were removed by distillation at reduced pressure, terminal conditions being 100° C. and 8 mm. leaving a residue of 236 grams (90% yield) of diethyl benzoylphosphonate which was reacted with diethyl sodium phosphite as in Example 1 to produce tetraethyl phenyl hydroxymethane diphosphonate. This was hydrolyzed and the hydrolysis product purified in the same manner as in Example 1 to produce phenyl hydroxymethane diphosphonic acid as a viscous syrup having an acid number of 822 mg. KOH/mg (Theory is 836 mg. KOH/gm); % P 22.8 (Theory 22.9%).
Quantity
140.57 g
Type
reactant
Reaction Step One
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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